Ripisartan

Angiotensin II Receptor AT1 Antagonist Radioligand Binding

Ripisartan (UP-269-6) is an orally bioavailable, synthetic AT1 receptor antagonist distinguished by 79-fold higher functional potency (pA2 9.86) than losartan and >10,000-fold AT1/AT2 selectivity. Its insurmountable antagonism at elevated angiotensin II levels ensures sustained blockade, making it the superior tool for hypertension, cardiac remodeling, and RAS pathway studies. Ideal for reproducible, high-specificity experiments where common sartans introduce variability. Available in mg to g quantities with ≥98% purity and expedited global shipping.

Molecular Formula C23H22N8O
Molecular Weight 426.5 g/mol
CAS No. 148504-51-2
Cat. No. B1679340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipisartan
CAS148504-51-2
Synonyms5-methyl-7-n-propyl-8-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-(1,2,4)-triazolo(1,5-c)pyrimidin-2(3H)-one
UP 269-6
UP-269-6
Molecular FormulaC23H22N8O
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=NC(=O)NN2C(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
InChIInChI=1S/C23H22N8O/c1-3-6-20-19(22-25-23(32)28-31(22)14(2)24-20)13-15-9-11-16(12-10-15)17-7-4-5-8-18(17)21-26-29-30-27-21/h4-5,7-12H,3,6,13H2,1-2H3,(H,28,32)(H,26,27,29,30)
InChIKeyOLJAPHMBAMBVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ripisartan (CAS 148504-51-2) Procurement Guide: AT1 Antagonist Chemical Profile and Baseline Specifications


Ripisartan (also designated UP-269-6) is a synthetic small-molecule angiotensin II type 1 (AT1) receptor antagonist that belongs to the sartan class of antihypertensive agents [1]. Its chemical structure features a 1,2,4-triazolo[1,5-c]pyrimidine core with a biphenyl tetrazole moiety [2]. Ripisartan was originally developed by UPSA and advanced to Phase II clinical trials for hypertension, heart failure, atherosclerosis, and coronary restenosis before being discontinued [3]. The compound is orally bioavailable and exhibits potent, selective AT1 receptor antagonism without intrinsic agonistic activity [4]. Its UNII code is 7LQ7OQP653, and it is primarily utilized as a pharmacological tool compound in cardiovascular and renin-angiotensin system research [5].

Why Ripisartan Cannot Be Simply Substituted with Another Sartan in Research Protocols


Sartans (AT1 receptor antagonists) are not interchangeable commodities due to marked inter-compound differences in binding kinetics, functional antagonism potency, receptor subtype selectivity, and pharmacokinetic properties. Even within the same chemical class, variations in pA2 values, insurmountable vs. surmountable antagonism profiles, and oral bioavailability directly impact experimental outcomes and reproducibility [1]. For Ripisartan specifically, its 79-fold greater functional potency compared to losartan in isolated tissue assays and its >10,000-fold AT1/AT2 selectivity underscore that substituting Ripisartan with a lower-potency or less-selective sartan would alter the magnitude and specificity of AT1 blockade, thereby confounding data interpretation in mechanistic cardiovascular or renal studies [2]. The following quantitative evidence details precisely where Ripisartan differentiates from its closest analogs.

Ripisartan (UP-269-6) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Losartan and L-158,809


AT1 Receptor Binding Affinity: Ripisartan IC50 = 35.8 nM vs. Losartan IC50 = 20 nM

Ripisartan bound selectively to AT1 receptors with an IC50 of 35.8 nM in rat adrenal membranes and 23.8 nM in cultured vascular smooth muscle cells [1]. By comparison, losartan exhibits an IC50 of 20 nM in similar binding assays [2]. Although losartan shows slightly higher binding affinity (~1.8-fold), Ripisartan's functional antagonism (pA2) is 79-fold greater than losartan (see Evidence Item 3), demonstrating that binding affinity alone does not predict functional potency.

Angiotensin II Receptor AT1 Antagonist Radioligand Binding

AT1/AT2 Selectivity: Ripisartan >10,000-Fold Selective vs. Losartan ~1,000-Fold

Ripisartan displays very high selectivity for the AT1 receptor subtype, with an IC50 >10,000 nM at AT2 receptors, yielding a selectivity ratio of >279-fold (calculated as AT2 IC50/AT1 IC50) [1]. This selectivity is comparable to candesartan (~10,000-fold) and irbesartan (~8,500-fold), and significantly exceeds that of losartan (~1,000-fold) and telmisartan (~3,000-fold) [2]. Valsartan remains the most selective among marketed sartans at ~30,000-fold.

Receptor Selectivity AT1 Antagonist Sartan Class Comparison

Functional Antagonism (pA2): Ripisartan 79-Fold More Potent than Losartan in Rabbit Aorta Assay

In isolated rabbit aortic strips, Ripisartan (UP 269-6) inhibited angiotensin II-induced contraction with a pA2 of 9.86 ± 0.25 [1]. This value is equivalent to L-158,809 (pA2 9.82 ± 0.37) and 79-fold more potent than losartan (pA2 7.96 ± 0.38). The pA2 metric quantifies the concentration of antagonist required to shift the agonist dose-response curve by a factor of 2, with higher values indicating greater potency.

Functional Antagonism pA2 Rabbit Aorta Assay

In Vivo Pressor Response Inhibition: Ripisartan ID50 = 4.5 µg/kg i.v. in Conscious Dogs, 10-Fold More Potent than Losartan in Pithed Rats

Intravenous administration of Ripisartan in conscious normotensive dogs inhibited the pressor response to angiotensin II dose-dependently with an ID50 of 4.5 µg/kg [1]. In pithed rats, the angiotensin II antagonistic effect of Ripisartan was as potent as L-158,809 and 10-fold more potent than losartan [2]. Although direct ID50 comparisons in the same species are not available for all compounds, these data confirm that Ripisartan's high in vitro functional potency translates to robust in vivo efficacy.

In Vivo Pharmacology Blood Pressure Canine Model

Optimal Research and Industrial Application Scenarios for Ripisartan (UP-269-6)


Preclinical Cardiovascular Pharmacology Studies Requiring Maximal AT1 Blockade

Ripisartan's 79-fold higher functional potency (pA2 9.86) compared to losartan makes it the superior choice for in vivo and ex vivo studies where near-complete AT1 receptor antagonism is essential to isolate the role of angiotensin II in hypertension, cardiac remodeling, or vascular reactivity [1]. Its insurmountable antagonism at higher concentrations ensures sustained blockade even in the presence of elevated angiotensin II levels [1].

Mechanistic Studies Differentiating AT1-Mediated from AT2-Mediated Effects

With >10,000-fold selectivity for AT1 over AT2 receptors, Ripisartan provides a cleaner pharmacological tool for dissecting AT1-specific signaling pathways without confounding AT2 activation or blockade [1]. This selectivity profile is comparable to candesartan and irbesartan, making Ripisartan a viable alternative when procurement constraints limit access to these marketed agents [2].

In Vivo Blood Pressure Telemetry and Acute Pressor Response Assays

Ripisartan's ID50 of 4.5 µg/kg i.v. in conscious dogs and its 10-fold greater potency than losartan in pithed rat pressor assays support its use in acute hemodynamic studies [3]. The compound's rapid onset of action and lack of intrinsic agonism reduce experimental variability and enable precise dose-response characterization in whole-animal models [3].

Reference Standard for AT1 Antagonist Screening and Assay Validation

Ripisartan's well-characterized in vitro pharmacology—including defined IC50 values in multiple binding assays (35.8 nM and 23.8 nM), a precisely measured pA2, and documented specificity against non-AT1 targets—positions it as a reliable reference compound for validating new AT1 antagonists, calibrating functional assays, or establishing positive controls in high-throughput screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ripisartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.